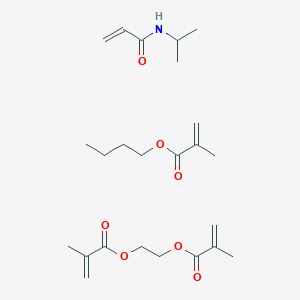

Poly(N-isopropylacrylamide-co-butyl methacrylate)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Poly(N-isopropylacrylamide-co-butyl methacrylate), also known as P(NIPAM-co-BMA), is a copolymer that has been widely studied for its unique thermo-responsive properties. It is a water-soluble polymer that exhibits a lower critical solution temperature (LCST) at around 32°C. Below this temperature, the polymer is hydrophilic and soluble, but above this temperature, it becomes hydrophobic and precipitates out of solution. This behavior has made P(NIPAM-co-BMA) a popular material for various scientific research applications.

Wirkmechanismus

The mechanism of action of P(NIPAM-co-BMA) is based on its thermo-responsive properties. Below the LCST, the polymer is hydrophilic and soluble, allowing it to interact with aqueous environments. Above the LCST, the polymer becomes hydrophobic and precipitates out of solution, which can be used to control drug release or cell adhesion.

Biochemische Und Physiologische Effekte

P(NIPAM-co-BMA) has been shown to be biocompatible and non-toxic, making it a promising material for biomedical applications. It has been used in various in vitro and in vivo studies, demonstrating its ability to control cell adhesion, growth, and differentiation. However, further studies are needed to fully understand the long-term effects of P(NIPAM-co-BMA) on biological systems.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of P(NIPAM-co-BMA) is its thermo-responsive properties, which can be used to control drug release or cell adhesion. It is also a water-soluble polymer, making it easy to handle and work with in the laboratory. However, one limitation is its sensitivity to pH and ionic strength, which can affect its thermo-responsive properties. Additionally, its hydrophobicity can make it difficult to dissolve in some solvents.

Zukünftige Richtungen

There are many potential future directions for P(NIPAM-co-BMA) research. One area of interest is the development of new drug delivery systems that can release drugs in response to specific stimuli, such as changes in pH or light. Another area is the use of P(NIPAM-co-BMA) in tissue engineering, where its hydrophilic and hydrophobic properties can be used to control cell behavior and tissue growth. Additionally, P(NIPAM-co-BMA) can be used as a transducer in biosensors to detect changes in temperature or pH. Further studies are needed to fully understand the potential applications of P(NIPAM-co-BMA) in these areas.

Synthesemethoden

P(NIPAM-co-BMA) can be synthesized using a variety of methods, including free radical polymerization, atom transfer radical polymerization, and reversible addition-fragmentation chain transfer polymerization. The most common method is free radical polymerization, which involves the use of a radical initiator to initiate the polymerization reaction. The monomers, N-isopropylacrylamide and butyl methacrylate, are then added to the reaction mixture and allowed to polymerize.

Wissenschaftliche Forschungsanwendungen

P(NIPAM-co-BMA) has been used in a wide range of scientific research applications, including drug delivery, tissue engineering, and biosensors. Its thermo-responsive properties make it an ideal material for drug delivery systems that can release drugs in response to temperature changes in the body. It has also been used to create scaffolds for tissue engineering, as its hydrophilic and hydrophobic properties can be used to control cell adhesion and growth. In biosensors, P(NIPAM-co-BMA) has been used as a transducer to detect changes in temperature or pH.

Eigenschaften

CAS-Nummer |

111984-73-7 |

|---|---|

Produktname |

Poly(N-isopropylacrylamide-co-butyl methacrylate) |

Molekularformel |

C24H39NO7 |

Molekulargewicht |

453.6 g/mol |

IUPAC-Name |

butyl 2-methylprop-2-enoate;2-(2-methylprop-2-enoyloxy)ethyl 2-methylprop-2-enoate;N-propan-2-ylprop-2-enamide |

InChI |

InChI=1S/C10H14O4.C8H14O2.C6H11NO/c1-7(2)9(11)13-5-6-14-10(12)8(3)4;1-4-5-6-10-8(9)7(2)3;1-4-6(8)7-5(2)3/h1,3,5-6H2,2,4H3;2,4-6H2,1,3H3;4-5H,1H2,2-3H3,(H,7,8) |

InChI-Schlüssel |

ZKQAGSRSPSPPSA-UHFFFAOYSA-N |

SMILES |

CCCCOC(=O)C(=C)C.CC(C)NC(=O)C=C.CC(=C)C(=O)OCCOC(=O)C(=C)C |

Kanonische SMILES |

CCCCOC(=O)C(=C)C.CC(C)NC(=O)C=C.CC(=C)C(=O)OCCOC(=O)C(=C)C |

Synonyme |

poly(IPAAM-co-BMA) poly(N-isopropylacrylamide-co-butyl methacrylate) poly(NIP3AAm-co-BMA) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(Dichloroacetyl)-5-fluorophenyl]-N-methylformamide](/img/structure/B45672.png)

![3-[(Carboxymethyl)thio]-6-(trifluoromethyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B45674.png)

![Ethyl 4-[4-(N,N-dimethylamino)phenyl]-4-oxobutanoate](/img/structure/B45679.png)

![7-Ethyl-5H-chromeno[2,3-b]pyridin-5-one](/img/structure/B45686.png)